molecular formula C18H26N2O3 B13258165 tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate

tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate

Cat. No.: B13258165
M. Wt: 318.4 g/mol
InChI Key: AAAYULDZXOCSIE-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group linked to a 3-oxopropyl chain substituted with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[2-formyl-3-(1-methyl-2,3-dihydroindol-5-yl)propyl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-11-14(12-21)9-13-5-6-16-15(10-13)7-8-20(16)4/h5-6,10,12,14H,7-9,11H2,1-4H3,(H,19,22)

InChI Key

AAAYULDZXOCSIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)N(CC2)C)C=O

Origin of Product

United States

Preparation Methods

Construction of the Indole Core

Method A: Fischer Indole Synthesis

  • Starting Materials: Phenylhydrazines and ketones or aldehydes.
  • Procedure: Condensation of phenylhydrazine derivatives with suitable carbonyl compounds under acidic conditions, followed by rearrangement to form the indole nucleus.
  • Relevance: This classical method is adaptable for synthesizing substituted indoles, including methylated variants at specific positions.

Method B: Reductive Cyclization of Ortho-Substituted Anilines

  • Starting Materials: Ortho-aminobenzyl derivatives.
  • Procedure: Cyclization via reduction or acid-mediated cyclization to form the indole ring system.

Research Findings: The Fischer synthesis is frequently employed for indole derivatives with specific substitutions at the 5-position, as required here.

Introduction of the Methyl Group at the 1-Position

  • Method: Alkylation of the indole nitrogen with methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.
  • Consideration: Selectivity is crucial to prevent over-alkylation or side reactions.

Formation of the 3-Oxopropyl Linker

  • Method: Alkylation of the indole nitrogen with 3-oxopropyl halides (e.g., 3-bromopropanone or 3-chloropropanone derivatives).
  • Procedure: Nucleophilic substitution under basic conditions, often employing potassium carbonate or sodium hydride as bases.

Carbamate Formation and tert-Butyl Protection

  • Method: Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
  • Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen.

Note: The carbamate formation typically occurs after the indole and linker are assembled to prevent side reactions.

Detailed Synthetic Route

Based on the above strategies, a plausible synthetic pathway is as follows:

Step Reaction Description Reagents & Conditions Purpose
1 Synthesis of the indole core Phenylhydrazine + suitable ketone under acidic conditions Form the dihydroindole scaffold
2 N-Methylation of indole nitrogen Methyl iodide + K₂CO₃ in acetone Introduce methyl group at N-1
3 Alkylation with 3-oxopropyl halide 3-bromopropanone + base Attach linker at nitrogen
4 Protection of amino group as carbamate Di-tert-butyl dicarbonate + triethylamine Form tert-butyl carbamate

Data Tables of Key Reagents and Conditions

Reagent Purpose Typical Conditions References
Phenylhydrazine Indole core Reflux with ketone
Methyl iodide N-Methylation Room temperature, K₂CO₃
3-Bromopropanone Linker attachment Reflux in acetone
Di-tert-butyl dicarbonate Carbamate protection Room temperature, base

Research Findings and Optimization Considerations

  • Yield Optimization: The use of phase transfer catalysts during alkylation steps can improve yields.
  • Selectivity: Protecting groups like Boc are essential to prevent undesired reactions at amino groups during multi-step synthesis.
  • Purification: Chromatography techniques, especially flash chromatography, are employed after each step to isolate pure intermediates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural analogs based on molecular features, synthesis, and physical properties:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Melting Point (°C) Synthesis Highlights
Target Compound : tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate C₂₀H₂₇N₃O₃ (inferred) ~357.45 1-Methyl-2,3-dihydroindole 3-Oxopropyl chain Not reported Likely involves coupling of indole derivative with tert-butyl carbamate-protected propanal
Compound 5n () C₁₄H₁₇N₃O₃ 298 [M+Na]⁺ Pyridine-oxadiazole Oxadiazole linker 85–87 HClO₄-SiO₂ catalysis at 80°C for 8 min; purified via column chromatography
tert-Butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate () C₁₃H₂₁N₃O₃ 267.32 Pyrazole 3-Oxopropyl chain Not reported Commercially available (out of stock); synthesis details unspecified
tert-Butyl (5-(tert-butyl)-2-oxoindolin-3-yl)carbamate () C₁₇H₂₄N₂O₃ 304.38 Indolinone tert-Butyl-substituted indolinone Not reported No synthesis data provided
tert-Butyl (3-oxopropyl)carbamate () C₈H₁₅NO₃ 173.21 (base) Simple alkyl chain 3-Oxopropyl Not reported Simpler synthesis due to lack of heterocyclic substituents

Key Differences and Implications

  • Core Heterocycles :

    • The indole moiety in the target compound may enhance π-π stacking or hydrogen bonding in biological systems compared to pyrazole () or oxadiazole () cores.
    • The 2,3-dihydroindole (partially saturated) in the target compound offers reduced aromaticity but increased conformational flexibility versus fully aromatic indoles or pyridines .
  • Synthesis Complexity :

    • Compound 5n () requires an oxadiazole-forming reaction under acidic conditions, whereas the target compound’s synthesis likely involves indole alkylation or reductive amination steps .
    • Simpler analogs like tert-Butyl (3-oxopropyl)carbamate () avoid heterocyclic coupling, enabling faster synthesis .
  • Physical Properties: Higher molecular weight and polarity in the target compound (inferred C₂₀H₂₇N₃O₃) may reduce solubility in nonpolar solvents compared to smaller analogs like ’s pyrazole derivative (C₁₃H₂₁N₃O₃) .

Biological Activity

tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate, with the CAS number 1803571-84-7 and a molecular formula of C18H26N2O3, represents a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by:

  • Molecular Weight : 318.4 g/mol
  • Molecular Structure : The structure includes a tert-butyl group and an indole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing indole structures frequently exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

Studies have shown that indole derivatives can act as inhibitors of tumor cell proliferation. For example:

  • A study demonstrated that similar indole-based compounds inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial efficacy:

  • Research indicates that indole derivatives possess significant antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Many indole derivatives inhibit enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been noted as a mechanism for the anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Indole Derivative AExhibited significant inhibition of cancer cell lines with an IC50 value in the low micromolar range.
Indole Derivative BShowed potent antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL.
Indole-based PeptidomimeticsDemonstrated enhanced biological activity compared to traditional antibiotics, suggesting potential for drug development.

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